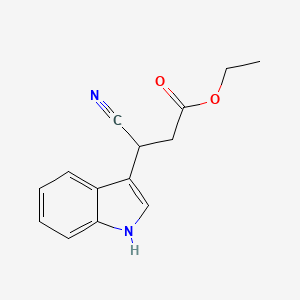

ethyl 3-cyano-3-(1H-indol-3-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)7-10(8-15)12-9-16-13-6-4-3-5-11(12)13/h3-6,9-10,16H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTNBVYYMNYPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288912 | |

| Record name | Ethyl β-cyano-1H-indole-3-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10184-97-1 | |

| Record name | Ethyl β-cyano-1H-indole-3-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10184-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl β-cyano-1H-indole-3-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Cyano 3 1h Indol 3 Yl Propanoate and Its Derivatives

Catalytic Approaches to the Synthesis of Ethyl 3-cyano-3-(1H-indol-3-yl)propanoate

The synthesis of the this compound scaffold is predominantly achieved through catalytic methods that enhance reaction rates, yields, and selectivity. These strategies involve a range of catalysts, from simple metal salts to complex chiral organocatalysts.

Asymmetric Catalysis in the Formation of Indole-Cyano Ester Scaffolds

The creation of enantiomerically pure indole-containing compounds is of significant interest, and asymmetric catalysis provides the most direct route. nih.gov Organocatalysis and metal-based catalysis have both been successfully applied to the enantioselective Friedel-Crafts/Michael addition of indoles to activated alkenes, which is the key step in forming the chiral center in the indole-cyano ester scaffold. nih.govnih.gov

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for these transformations. They facilitate the asymmetric synthesis of molecules with both central and axial chirality by activating electrophiles toward nucleophilic attack by indoles. rsc.orgoaepublish.com Similarly, chiral amine catalysts, such as imidazolidinones, can form chiral iminium ions with α,β-unsaturated aldehydes, which then react with indoles in a highly enantioselective manner. princeton.eduprinceton.edu

Metal-based chiral catalysts are also effective. For instance, chiral bisoxazoline copper(II) complexes have been used to catalyze the reaction between indoles and ethenetricarboxylates, yielding alkylated products with high enantiomeric excess (up to 95% ee). nih.gov The mechanism often involves the coordination of the electrophile to the chiral metal complex, which shields one face of the molecule and directs the indole (B1671886) to attack from the less hindered side. nih.gov

Table 1: Examples of Asymmetric Catalysis for Indole-Cyano Ester Scaffolds

| Catalyst/Ligand | Substrates | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Bisoxazoline-Cu(II) | Indole, Ethenetricarboxylates | THF | High | Up to 95% | nih.gov |

| (2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone | N-Methylindole, Crotonaldehyde | Not Specified | 81% (on 25 mmol scale) | 92% | princeton.edu |

| Chiral Phosphoric Acid (CPA) | 3-Arylindoles, 2-Aryl-3H-indol-3-ones | Not Specified | High | Excellent | rsc.org |

Metal-Mediated and Organocatalytic Strategies for C-C and C-N Bond Formation

The crucial carbon-carbon bond formation between the indole C3 position and the cyano-propanoate moiety is facilitated by a variety of metal- and organo-catalysts. These catalysts activate either the indole nucleophile or the electrophilic Michael acceptor.

Metal-Mediated Strategies: A range of Lewis acids and transition metals have been employed. Bismuth nitrate (B79036) has been shown to be a general, high-yielding, and environmentally friendly catalyst for Michael additions involving indoles under mild, room-temperature conditions. acs.org Another effective system involves cerium(III) chloride heptahydrate and sodium iodide supported on silica (B1680970) gel, which catalyzes the alkylation of various indoles with α,β-unsaturated ketones, exclusively at the 3-position. nih.gov More recently, copper oxide (CuO) nanoparticles have been identified as efficient catalysts for the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives. researchgate.netbohrium.comdntb.gov.ua

Organocatalytic Strategies: Organocatalysis offers a metal-free alternative for these transformations. Brønsted acid ionic liquids have been used as efficient and recyclable catalysts for the Michael addition of indoles to α,β-unsaturated ketones, providing excellent yields through a simple procedure. mdpi.com Chiral amines, acting as organocatalysts, have been designed to improve reactivity and selectivity in iminium catalysis, enabling the conjugate addition of various indoles to α,β-unsaturated aldehydes with high yields and enantiocontrol. princeton.edu

One-Pot Multicomponent Reactions (MCRs) for this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. arkat-usa.orgresearchgate.net For the synthesis of this compound and its derivatives, a common MCR involves the condensation of an indole, an aldehyde, and ethyl cyanoacetate. bohrium.com

These reactions are often catalyzed by various agents. For example, CuO nanoparticles have been successfully used as a recyclable nanocatalyst in a one-pot method involving substituted indoles, aromatic aldehydes, and ethyl cyanoacetate. bohrium.comulakbim.gov.tr Indium(III) chloride (InCl₃) has also been reported as a catalyst for a three-component reaction of 3-cyanoacetyl indole, aromatic aldehydes, and malononitrile (B47326) to produce related 3-pyranyl indole derivatives. mdpi.com The development of such MCRs provides a high-yield, chromatography-free method for assembling these valuable indole structures from commercially available materials. nih.gov

Table 2: Multicomponent Reactions for Indole Propanoate Derivatives

| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Indole, Aromatic Aldehyde, Ethyl Cyanoacetate | CuO Nanoparticles | One-pot | Ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives | Not specified | bohrium.comulakbim.gov.tr |

| 3-Cyanoacetyl Indole, Aromatic Aldehyde, Malononitrile | InCl₃ | Refluxing Ethanol (B145695) | 3-Pyranyl Indole Derivatives | Not specified | mdpi.com |

| Acetophenone, Aldehyde, Malononitrile, Ammonium (B1175870) Acetate (B1210297) | High Surface Area MgO | DMF | 4,6-Disubstituted-3-cyano-2(1H)-iminopyridines | Good to Excellent | arabjchem.org |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound is no exception, with significant research dedicated to reducing waste, avoiding hazardous solvents, and using reusable catalysts. mdpi.comresearchgate.net

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. To this end, methods have been developed to conduct the synthesis of indole derivatives in alternative media or without any solvent at all.

Reactions in aqueous media, such as a 1:1 ethanol-water mixture, have been shown to be effective for the synthesis of 3-substituted indoles without the need for hazardous metal catalysts. researchgate.net Catalyst-free reactions have also been achieved in aqueous media for the synthesis of related indole–acrylonitrile hybrids from aromatic aldehydes and 3-(cyanoacetyl)indole. researchgate.net Solvent-free conditions have been explored, for instance, using iodine as a catalyst in a one-pot, four-component reaction to prepare 2-(indol-3-yl)pyridine derivatives. nih.gov These approaches not only reduce environmental impact but also often simplify product isolation.

Heterogeneous Catalysis and Reusability in this compound Production

The use of heterogeneous catalysts is a cornerstone of green synthesis, as they can be easily separated from the reaction mixture and reused, reducing cost and waste. researchgate.net Several reusable catalysts have been developed for the synthesis of the target compound and its analogues.

Copper oxide (CuO) nanoparticles serve as an excellent example of a reusable heterogeneous catalyst for the multicomponent synthesis of indole derivatives. researchgate.netbohrium.com Studies show they can be recovered and reused for further reactions with almost no loss in activity. researchgate.net Similarly, a Brønsted acid ionic liquid used for Michael additions of indoles was shown to be recyclable and reusable for up to three cycles without a noticeable decrease in catalytic activity. mdpi.com High surface area magnesium oxide (MgO) has also been described as a highly effective and inexpensive heterogeneous base catalyst for one-pot MCRs yielding pyridine (B92270) derivatives. arabjchem.org These heterogeneous systems represent a significant advance over traditional homogeneous catalysts, which are often corrosive, difficult to separate, and environmentally hazardous. researchgate.net

Reactivity and Chemical Transformations of Ethyl 3 Cyano 3 1h Indol 3 Yl Propanoate

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions

The electronic nature of ethyl 3-cyano-3-(1H-indol-3-yl)propanoate allows for a range of reactions. The indole (B1671886) ring is electron-rich and susceptible to electrophilic attack, primarily at the N1 and C2 positions, as the C3 position is already substituted. The functional groups on the propanoate side chain—ester and nitrile—are primary sites for nucleophilic reactions.

The ethyl propanoate group can undergo nucleophilic acyl substitution, most notably hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 3-cyano-3-(1H-indol-3-yl)propanoic acid. Base-catalyzed hydrolysis, using reagents like sodium hydroxide (B78521) or potassium hydroxide, proceeds via saponification, which is an irreversible process due to the deprotonation of the resulting carboxylic acid. Acid-catalyzed hydrolysis is a reversible equilibrium process.

Enzymatic Hydrolysis: Hydrolase enzymes, such as lipases and esterases, are known to catalyze the hydrolysis of similar β-hydroxy and β-keto esters with high enantioselectivity. scielo.brresearchgate.netdoaj.org For instance, studies on ethyl 3-hydroxy-3-phenylpropanoate have shown successful resolution using lipases from Pseudomonas cepacia (PCL) and esterases from pig liver (PLE). scielo.brresearchgate.net While specific studies on this compound are not detailed, these precedents suggest that enzymatic methods could be applied for stereoselective hydrolysis.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to modulate the compound's properties.

Table 1: Representative Hydrolysis Conditions for Related Propanoate Esters

| Substrate | Reagent/Catalyst | Product | Observations | Reference |

| Ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia Lipase (PCL) | (R)-Ester and (S)-Acid | Good conversion and high enantiomeric excess (e.e.) | scielo.br, researchgate.net |

| Ethyl 3-hydroxy-3-phenylpropanoate | Pig Liver Esterase (PLE) | (S)-Ester and (R)-Acid | Lower selectivity compared to PCL for this substrate | scielo.br |

| General Ester | H₃O⁺ or OH⁻ | Carboxylic Acid | Standard chemical method for ester cleavage | N/A |

Both the nitrile and indole functionalities can be targeted by reduction and oxidation reactions.

Reduction: The nitrile group is readily reducible to a primary amine, yielding ethyl 3-amino-3-(1H-indol-3-yl)propanoate. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), which would also reduce the ester to a primary alcohol, or catalytic hydrogenation (e.g., H₂, Raney Nickel), which can be selective for the nitrile under controlled conditions.

Oxidation: The indole nucleus is susceptible to oxidation, although this can sometimes lead to complex product mixtures. A common oxidative transformation for related systems is the dehydrogenation of an indoline (B122111) (a saturated indole) to the aromatic indole. organic-chemistry.org While the parent compound is already an indole, derivatives with a partially reduced indole ring could be aromatized. Strong oxidants can lead to the cleavage of the indole ring.

The compound possesses two primary acidic protons that can be removed to generate nucleophiles: the N-H of the indole and the C-H at the alpha-position.

Indole Nitrogen Functionalization: The indole nitrogen is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form an indolide anion. This anion is a potent nucleophile that readily reacts with electrophiles.

N-Alkylation: Reaction with alkyl halides or sulfates allows for the introduction of alkyl groups at the N1 position. google.com Modern methods utilize reagents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of base. google.com

N-Acylation: The introduction of an acyl group at the N1 position can be achieved using acylating agents like acid chlorides or anhydrides. beilstein-journals.org Direct acylation using a carboxylic acid can also be accomplished with suitable activating agents or catalysts. clockss.orgnih.gov Thioesters have also been reported as effective and stable acyl sources for the chemoselective N-acylation of indoles. beilstein-journals.org

Alpha-Carbon Functionalization: The proton on the carbon atom bonded to both the indole ring and the cyano group (the α-carbon) is activated and can be removed by a suitable base (e.g., sodium ethoxide, LDA). The resulting carbanion is stabilized by the electron-withdrawing cyano group and the indole ring. This nucleophile can then be reacted with various electrophiles, such as alkyl halides (alkylation) or acyl chlorides (acylation), to install substituents at this position. This reactivity is analogous to that of the well-studied active methylene (B1212753) group in 3-cyanoacetyl indoles. nih.gov

Table 2: General Conditions for N-Acylation of Indoles

| Acyl Source | Base/Catalyst | Conditions | Product Type | Reference |

| Carboxylic Acids | Boric Acid | Reflux in mesitylene | 1-Acylindole | clockss.org |

| Thioesters | Cs₂CO₃ | 140 °C in xylene | 1-Acylindole | beilstein-journals.org |

| Primary Alcohols | TPAP (cat.), NMO | Room Temperature | 1-Acylindole | nih.gov |

| Acid Chlorides | NaOH, Phase-Transfer Catalyst | Dichloromethane, RT | 1-Acylindole | N/A |

Cyclization Reactions and Annulation Strategies Utilizing this compound

The strategic placement of reactive functional groups makes this compound a valuable building block for the synthesis of more complex heterocyclic structures through cyclization reactions.

While specific examples starting from this compound are not extensively documented, its structural analogue, 3-cyanoacetyl indole, is a widely used precursor for constructing a variety of fused and appended heterocyclic systems. nih.govresearchgate.net The reactivity patterns established for 3-cyanoacetyl indole serve as a strong predictive model for the potential of the title compound in similar transformations. These reactions often proceed through multicomponent pathways involving initial condensation or Michael addition.

Synthesis of Pyran Derivatives: 3-Cyanoacetyl indoles react with various partners, such as aromatic aldehydes and malononitrile (B47326) or (E)-N-methyl-1-(methylthio)-2-nitroethenamine, to form highly substituted 4H-pyran rings. nih.gov The mechanism typically involves a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. nih.gov

Synthesis of Pyridine (B92270) Derivatives: One-pot, four-component reactions involving 3-cyanoacetyl indole, an aromatic aldehyde, a ketone, and an ammonium (B1175870) acetate (B1210297) source can lead to the formation of complex pyridine rings fused to other cycles. nih.gov

Given its structure, this compound could similarly act as the key component in multicomponent reactions, where the α-carbon and the nitrile group participate in the formation of new heterocyclic rings.

The propanoate side chain can undergo intramolecular cyclization with the indole ring to form polycyclic systems. The electron-rich C2 position of the indole is a prime candidate for intramolecular electrophilic attack.

A plausible pathway involves the transformation of the side chain to generate an electrophilic center that can be attacked by the C2-position of the indole. For example, reduction of the nitrile to an amine, followed by reaction with a carbonyl compound, could initiate a Pictet-Spengler-type reaction. Alternatively, acid-catalyzed cyclization, similar to that observed for indole-3-acetic acid derivatives which form indolocarbazole structures, could be envisioned. rsc.org Such reactions would lead to the formation of a new six-membered ring fused to the indole core, creating a tetrahydro-β-carboline or related polycyclic framework. Base-catalyzed intramolecular cyclizations involving nitrile anions have also been reported in other complex systems, suggesting another possible route for annulation. mdpi.comresearchgate.net

Photochemical and Electrochemical Reactivity Studies of this compound

While specific photochemical and electrochemical studies on this compound are not extensively documented in the reviewed literature, the reactivity of its core indole structure and related derivatives has been a subject of investigation.

Photochemical Reactivity: The photochemical behavior of indoles is known to be complex. The indole ring system can undergo various photoreactions, including photoionization, photosubstitution, and photocyclization. scispace.com For instance, the photoreaction of tryptophan, which contains an indole side chain, with halocompounds like chloroform (B151607) can lead to the formation of new fluorophores through modification at the 4- and 6-positions of the indole ring. nih.gov It is plausible that this compound could undergo similar photo-induced transformations, potentially leading to novel molecular architectures. The presence of the cyano and ester groups might influence the excited-state chemistry of the indole ring, although specific pathways have not been elucidated.

Electrochemical Reactivity: The electrochemical properties of this compound are expected to be primarily influenced by the indole moiety, which is known to be electroactive. Studies on the electrochemical oxidation of various indole derivatives, such as indole-3-acetic acid (IAA) and indole-3-propionic acid, have shown that the indole ring undergoes an irreversible, pH-dependent oxidation process. researchgate.net The primary oxidation event typically occurs at the C2 position of the pyrrole (B145914) ring. researchgate.net For IAA, electrochemical oxidation in an acidic medium is a complex process involving a two-electron, one-proton transfer, leading to the formation of multiple products, including 3-hydroxy-2-oxindole and indole-3-aldehyde. capes.gov.brdntb.gov.ua It is anticipated that the electrochemical oxidation of this compound would proceed through a similar mechanism, with the indole nucleus serving as the center of electrochemical activity. The process likely involves a two-electron, one-proton transfer, although the specific products would be influenced by the nature of the substituent at the C3 position. mdpi.com

Derivatization Strategies for Enhancing Molecular Diversity

The structural features of this compound, particularly the activated methylene group flanked by the cyano and ester groups, make it an excellent substrate for a variety of chemical transformations aimed at increasing molecular diversity. These derivatization strategies often utilize the reactivity of the closely related 3-cyanoacetyl indoles as a template for synthesizing a wide array of heterocyclic systems. nih.govresearchgate.net

One of the most powerful methods for derivatization is the use of multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. For instance, 3-cyanoacetyl indoles are known to participate in MCRs to produce highly substituted pyran, pyridine, and furan (B31954) derivatives. nih.gov

Synthesis of Pyran Derivatives: Substituted 4H-pyrans can be synthesized through the reaction of 3-cyanoacetyl indoles with aromatic aldehydes and a source of active methylene, such as malononitrile. This reaction often proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov

Synthesis of Pyridine Derivatives: The synthesis of functionalized pyridine rings fused with an indole moiety is another key derivatization strategy. A one-pot, four-component reaction involving a 3-cyanoacetyl indole, an aromatic aldehyde, a ketone, and ammonium acetate can yield highly substituted pyridine derivatives. nih.gov This transformation typically proceeds through a cascade of reactions, including condensation, Michael addition, and cyclization, followed by aromatization.

Synthesis of Furan Derivatives: Densely functionalized furans can also be accessed from 3-cyanoacetyl indole precursors. An acid-catalyzed cascade reaction with arylglyoxals and isocyanides can lead to the formation of unique biheteroaryl motifs containing a furan ring. nih.gov

The following table summarizes some of the key derivatization strategies that could be applied to this compound, based on the reactivity of analogous compounds.

| Target Heterocycle | Reaction Type | Key Reagents | General Conditions |

|---|---|---|---|

| Substituted 4H-Pyrans | Multicomponent Reaction | Aromatic aldehydes, malononitrile, base catalyst (e.g., piperidine) | Ethanol (B145695), room temperature or reflux |

| Substituted Pyridines | Multicomponent Reaction | Aromatic aldehydes, ketones, ammonium acetate | Acetic acid or ethanol, reflux |

| Functionalized Furans | Cascade Reaction | Arylglyoxals, isocyanides, acid catalyst | Ethanol, reflux |

| Benzothiazole Derivatives | One-pot Reaction | Benzothiazole, ethyl bromocyanoacetate | Acetone, reflux |

These derivatization strategies highlight the potential of this compound as a versatile scaffold for the generation of diverse and complex molecular structures with potential applications in various fields of chemical and pharmaceutical research.

Applications of Ethyl 3 Cyano 3 1h Indol 3 Yl Propanoate in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product and Alkaloid Synthesis

The indole (B1671886) motif is a cornerstone of numerous natural products, particularly the vast family of indole alkaloids, which exhibit a wide range of biological activities. The strategic use of functionalized indole building blocks is central to the total synthesis and analog development of these complex molecules.

Ethyl 3-cyano-3-(1H-indol-3-yl)propanoate serves as an ideal starting point for elaborating the intricate polycyclic systems typical of indole alkaloids. The propanoate side chain is a direct precursor to the tryptamine (B22526) skeleton, a ubiquitous component in this class of natural products. The cyano and ester groups provide orthogonal handles for chemical manipulation, allowing for stepwise construction of complex ring systems.

Modern synthetic strategies focus on programmable and divergent access to alkaloid scaffolds, enabling the creation of natural product analogs with precisely altered frameworks for structure-activity relationship (SAR) studies. nih.gov A catalytic, multicomponent approach can deliver versatile intermediates that are then used to launch divergent syntheses of a naturally occurring indole alkaloid and its expanded, contracted, or distorted analogs. nih.gov this compound fits perfectly into this paradigm as a "hub" intermediate. For example, the ester can be reduced to an alcohol or converted to an amide, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, paving the way for cyclization reactions like the Pictet-Spengler or Bischler-Napieralski reactions to form key heterocyclic rings found in alkaloids.

Tryptophan is an essential amino acid and the metabolic precursor to a host of bioactive molecules, including neurotransmitters like serotonin (B10506) and melatonin, as well as various secondary metabolites. This compound can be considered a synthetic analog of tryptophan, where the C3-propanoate chain mirrors the structure of the amino acid. The cyano group offers a point of diversification not present in natural tryptophan, allowing for the synthesis of novel bioactive molecules.

Research into the functionalization of tryptophan derivatives highlights the importance of intermediates that allow for precise modification. nih.gov For instance, the selective functionalization at the C7 position of the indole ring in tryptophan derivatives has been a significant challenge, with methods being developed to provide access to these unique structures. nih.gov this compound can be similarly modified at various positions on the indole ring before or after the transformation of the side chain, providing a route to novel tryptophan-derived structures. Hydrolysis of the ester and reduction of the nitrile would yield a substituted tryptamine, a key pharmacophore in many biologically active compounds.

Building Block for Nitrogen-Containing Heterocyclic Compound Synthesis

The reactivity of the cyano-activated propanoate chain makes this compound a powerful precursor for constructing a wide array of nitrogen-containing heterocyclic compounds. Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

The synthesis of highly substituted pyridines is a prominent application of related 3-cyanoacetyl indoles, demonstrating a pathway that is applicable to the ethyl propanoate derivative. nih.gov In these reactions, the indole derivative, an aldehyde, a ketone, and an ammonium (B1175870) source (like ammonium acetate) can be combined in a one-pot synthesis to generate complex pyridine (B92270) rings fused with other structures. nih.gov For example, a variety of functionalized 2-(1H-indol-3-yl)pyridine derivatives have been prepared through such multicomponent strategies. nih.govresearchgate.net

The general mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridine ring. The versatility of this approach allows for the creation of a wide range of substituted pyridines by simply varying the reaction partners.

Similarly, indole-pyrrole hybrids can be synthesized. A one-pot, formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes has been developed to produce multifunctionalized indole–pyrrole (B145914) hybrids. nih.gov This reaction provides a direct route to compounds like ethyl 4-cyano-5-(1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate, showcasing how the cyano-activated side chain can be elaborated into a pyrrole ring. nih.gov

| Heterocycle Type | Synthetic Strategy | Key Reagents | Reference |

| Pyridine | One-pot, four-component reaction | Aldehyde, Ketone, Ammonium Acetate (B1210297) | nih.gov |

| Dihydropyridine | One-pot, multi-component reaction | Aldehyde, Ethyl Acetoacetate, NH4OAc | nih.gov |

| Pyrrole | One-pot, [3+2] cycloaddition | 1,2-Diaza-1,3-dienes | nih.gov |

| Pyran | One-pot, multi-component reaction | Aldehyde, Malononitrile (B47326) | nih.gov |

| Pyrimidine | Cycloaddition reaction | Guanidine Hydrochloride | nih.gov |

This table summarizes heterocyclic syntheses using the closely related precursor, 3-cyanoacetyl indole, illustrating the synthetic potential of this compound.

The multicomponent reactions described above often lead directly to the formation of fused-ring systems. By choosing appropriate starting materials, the pyridine or other newly formed heterocycle can be annulated to another ring system, creating complex polycyclic scaffolds in a single, efficient operation.

For instance, the reaction of 3-cyanoacetyl indole with aldehydes and cycloalkanones affords indole-cycloalkyl[b]pyridine hybrids. nih.gov This tandem reaction proceeds through a Knoevenagel condensation, Michael addition, N-cyclization, and subsequent oxidation to yield the fused polycyclic product. nih.gov Another example is the synthesis of indole-coumarin hybrids through a domino reaction of salicylaldehyde (B1680747) derivatives and a cyano-activated indole precursor. researchgate.net These strategies underscore the capability of this compound to serve as a linchpin in the assembly of elaborate, fused heterocyclic systems of potential interest in materials science and medicinal chemistry.

Design and Synthesis of Compound Libraries for Research Screening

The efficiency and versatility of multicomponent reactions involving this compound and its analogs make them ideal for the generation of compound libraries for high-throughput screening. Drug discovery and materials science research rely on the availability of structurally diverse sets of molecules to identify new leads with desired properties.

By systematically varying the components in the one-pot syntheses of pyridines, pyrroles, and other heterocycles, a large number of distinct final products can be rapidly synthesized from a common indole-containing core. For example, in the four-component synthesis of pyridines, a library of compounds can be generated by using a matrix of different aldehydes and ketones. nih.gov This approach allows for the exploration of a wide chemical space around the central indole scaffold. The resulting libraries of novel, complex heterocyclic compounds can then be screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, accelerating the discovery of new therapeutic agents. nih.gov

Scaffold Diversification Strategies Utilizing this compound

The strategic location of multiple reactive sites within this compound allows for a variety of chemical transformations, leading to a diverse range of complex heterocyclic systems. The precursor to this compound, 3-cyanoacetyl indole, is widely recognized for its role as a versatile building block in organic synthesis. researchgate.netresearchgate.net The chemical reactivity of this compound is expected to be similar, providing access to a multitude of molecular frameworks.

The presence of the cyano and ester groups, along with the active methylene (B1212753) group, allows this compound to participate in a variety of condensation and cyclization reactions. These reactions are instrumental in constructing new ring systems fused to or incorporating the indole core. For instance, multicomponent reactions involving derivatives of 3-cyanoacetyl indoles have been shown to yield a wide array of heterocyclic compounds, including pyrans, pyridines, and pyrimidines. nih.gov

One common strategy for scaffold diversification involves the Knoevenagel condensation. While often used in the synthesis of the parent compound from indole-3-aldehyde and ethyl cyanoacetate, the resulting activated alkene in derivatives can undergo further reactions. For example, a Knoevenagel-type condensation is a key step in the synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, a hybrid molecule with anti-inflammatory potential. mdpi.com

The cyano group itself is a versatile functional handle that can be transformed into various other groups, such as amines, amides, or carboxylic acids, further expanding the accessible chemical space. nih.gov The reactivity of the active methylene bridge also allows for further functionalization, enabling the introduction of additional substituents and the construction of more complex molecular architectures.

Below is a table summarizing potential scaffold diversification strategies starting from or related to this compound, based on the known reactivity of similar indole derivatives.

| Reaction Type | Reagents/Conditions | Resulting Scaffold | Reference |

| Multicomponent Reactions | Aromatic aldehydes, malononitrile, ammonium acetate | Polysubstituted pyridines | nih.gov |

| Knoevenagel Condensation | Aromatic aldehydes | α,β-Unsaturated cyano esters | mdpi.com |

| Domino Reactions | Salicylaldehyde derivatives, ammonium acetate | Indole-coumarin hybrids | researchgate.net |

| Cyclization Reactions | Hydrazine hydrate | Pyrazole derivatives | researchgate.net |

Directed Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Consequently, the synthesis of a diverse library of analogues based on a core indole structure is a common strategy in drug discovery to explore and optimize biological activity. This compound serves as an excellent starting point for such endeavors due to its multiple points for modification.

Structure-activity relationship (SAR) studies involve systematically altering different parts of a molecule to understand how these changes affect its biological activity. For this compound, analogues can be readily synthesized by modifying three key regions: the indole ring, the cyano-propanoate side chain, and the substituents on the indole nitrogen.

Modification of the Indole Ring: Substituents can be introduced at various positions of the indole ring (e.g., positions 5, 6, or 7) of the starting indole before its condensation to form the propanoate derivative. This allows for the exploration of how electronic and steric effects on the indole nucleus influence biological activity.

Modification of the Side Chain: The cyano and ester functionalities in the propanoate side chain are amenable to a wide range of chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing further opportunities for diversification.

Modification of the Indole Nitrogen: The N-H of the indole ring can be alkylated or acylated to introduce a variety of substituents. This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-like properties and target binding.

The following table provides examples of how analogues of this compound could be synthesized for SAR studies, based on established synthetic methodologies for related indole compounds.

| Modification Site | Synthetic Strategy | Potential Analogues | Rationale for SAR |

| Indole Ring | Use of substituted indoles in the initial synthesis | 5-Fluoro, 5-Methoxy, 6-Chloro derivatives | To probe the effect of electronic and steric properties of the indole core on activity. |

| Ester Group | Hydrolysis followed by amide coupling | Carboxylic acid, various N-substituted amides | To explore the importance of the ester functionality and introduce new interaction points. |

| Cyano Group | Reduction or hydrolysis | Primary amine, carboxylic acid | To investigate the role of the cyano group and introduce polar functionalities. |

| Indole Nitrogen | N-Alkylation or N-Arylation | N-Methyl, N-Benzyl, N-Phenyl derivatives | To modulate lipophilicity, steric bulk, and potential for pi-stacking interactions. |

The systematic synthesis and biological evaluation of such analogues allow medicinal chemists to build a comprehensive understanding of the SAR for a particular biological target, ultimately guiding the design of more potent and selective therapeutic agents. The versatility of this compound makes it a valuable tool in this iterative process of drug discovery and development.

Computational and Theoretical Studies on Ethyl 3 Cyano 3 1h Indol 3 Yl Propanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 3-cyano-3-(1H-indol-3-yl)propanoate, these calculations reveal the distribution of electrons and energy levels, which are key determinants of its chemical behavior. Computational studies on similar indole (B1671886) derivatives often employ Density Functional Theory (DFT) for this purpose. espublisher.comdntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly at the C2 and C3 positions and the nitrogen atom. This is a common feature in indole derivatives. researchgate.netresearchgate.net The LUMO, conversely, would likely be distributed over the electron-withdrawing cyano and ester groups. This distribution of frontier orbitals suggests that the indole moiety acts as the nucleophilic center, while the propanoate backbone is the electrophilic site. This understanding is crucial for predicting how the molecule will interact with other reagents. For instance, in a reaction, a nucleophile would likely attack the region of the LUMO, while an electrophile would target the area of the HOMO.

In computational studies of similar, more complex indole derivatives, FMO analysis has been successfully used to identify reactive sites and explain reaction outcomes. bohrium.comulakbim.gov.tr

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Location | Implied Reactivity |

|---|---|---|

| HOMO | Indole Ring (N, C2, C3) | Nucleophilic Center |

| LUMO | Cyano and Ester Groups | Electrophilic Center |

| HOMO-LUMO Gap | Moderate | Indicates potential for reactivity |

Electrostatic Potential Surface (EPS) Mapping for Intermolecular Interactions

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, an ESP map would be expected to show a significant region of negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester function, making these sites potential hydrogen bond acceptors. The hydrogen atom on the indole nitrogen (N-H) would exhibit a positive potential, marking it as a hydrogen bond donor. The aromatic part of the indole ring generally shows a negative potential above and below the plane of the ring, which is characteristic of π-systems and can be involved in π-π stacking or cation-π interactions. researchgate.net Such analyses of the electrostatic potential are critical for understanding how the molecule might bind to a biological target or self-assemble in the solid state.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (low-energy structures) and the energy barriers for rotation around single bonds.

The key rotatable bonds in this molecule are those connecting the indole ring to the propanoate side chain and the bonds within the ethyl ester group. A related compound, methyl 3-(1H-indol-3-yl)propanoate, has been shown to adopt a nearly planar conformation in its crystal structure. researchgate.net For the title compound, the presence of a bulky cyano group at the chiral center would introduce significant steric hindrance, influencing the preferred rotational angles.

Theoretical calculations would involve systematically rotating the flexible bonds and calculating the energy at each step to map out the potential energy surface. This would reveal the global minimum energy conformation and other low-energy conformers that might be present in equilibrium. Understanding the conformational preferences is essential for predicting how the molecule will fit into a receptor's binding site.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are often performed in a vacuum, molecular behavior in reality is significantly influenced by the surrounding environment, such as a solvent. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, including the conformational changes of a molecule in solution and its interactions with solvent molecules. uniroma1.itnih.govresearchgate.net

An MD simulation of this compound in a solvent like water or ethanol (B145695) would provide a dynamic picture of its behavior. It would reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. Furthermore, MD simulations allow for the exploration of the conformational landscape, showing how the molecule transitions between different stable conformations. tandfonline.com This provides a more realistic understanding of the molecule's flexibility and the average conformation it adopts in solution. Such simulations are computationally intensive but offer invaluable insights that static models cannot provide.

Prediction of Reaction Pathways, Transition States, and Selectivity

The synthesis of this compound is typically achieved through a Michael addition reaction. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the conjugate addition of a nucleophile (the indole) to an α,β-unsaturated carbonyl compound (ethyl 2-cyanoacrylate). chemistrysteps.comyoutube.com

Computational chemistry can be used to model this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

The mechanism of the Michael addition involves the nucleophilic attack of the C3 position of the indole on the β-carbon of the ethyl 2-cyanoacrylate. masterorganicchemistry.comyoutube.com Computational modeling can confirm this regioselectivity by comparing the activation energies for attack at different positions. Furthermore, since the product contains a stereocenter, computational methods can be used to predict the stereoselectivity of the reaction if a chiral catalyst or auxiliary is used. These theoretical predictions can be invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome.

In Silico Ligand-Target Interactions (Mechanistic focus, not clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govjbcpm.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. espublisher.com

For this compound, docking studies could be performed against various protein targets to explore its potential interactions from a mechanistic standpoint. For example, indole derivatives are known to interact with a wide range of enzymes and receptors. tandfonline.comresearchgate.net A docking simulation would place the molecule into the active site of a protein and calculate a scoring function to estimate the binding affinity.

Analysis of the resulting docked pose would reveal specific intermolecular interactions, such as:

Hydrogen bonds: The N-H group of the indole could act as a hydrogen bond donor, while the carbonyl oxygens and the cyano nitrogen could act as acceptors.

Hydrophobic interactions: The indole ring and the ethyl group can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The aromatic indole ring could stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

These computational predictions provide a hypothesis for how the molecule might bind at a molecular level, guiding further experimental investigation into its mechanism of action. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-cyanoacrylate |

| Methyl 3-(1H-indol-3-yl)propanoate |

| Phenylalanine |

| Tyrosine |

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. Although no specific molecular docking studies for this compound have been detailed in the reviewed literature, studies on analogous indole-containing compounds reveal common protein targets and binding interactions.

Research on various indole derivatives has shown their potential to interact with key proteins implicated in cancer and other diseases. bohrium.com These targets often include protein kinases, tubulin, and hormone receptors. bohrium.comdntb.gov.ua For instance, docking studies on novel 1H-3-indolyl derivatives have been performed to elucidate their binding modes and affinities. nih.gov In a study on a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, docking was used to analyze its interaction with the enzymatic site of cyclooxygenase-2 (COX-2), using the co-crystallized ligand indomethacin (B1671933) for comparison. mdpi.com

Similarly, computational analyses of related structures, such as ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives, have been conducted to assess their drug-likeness and reactivity, which are prerequisites for effective binding. bohrium.comulakbim.gov.tr These studies often involve predicting how the indole core, the cyano group, and the propanoate side chain might interact with amino acid residues within a protein's active site through hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 1: Examples of Protein Targets for Indole Derivatives in Molecular Docking Studies

| Protein Target | Disease Relevance | Type of Interaction Observed with Indole Derivatives |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Hydrogen bonding, hydrophobic interactions mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Strong binding at key active sites bohrium.com |

| Tubulin | Cancer | Inhibition of polymerization dntb.gov.ua |

| Protein Kinases (e.g., CK2) | Cancer | Hydrophobic interactions, hydrogen bonding researchgate.net |

| Estrogen Receptor α (ERα) | Cancer | π–π stacking, hydrogen bonds bohrium.com |

This table presents examples from studies on various indole derivatives, not specifically this compound, to illustrate common protein targets investigated via molecular docking.

Binding Energy Calculations and Ligand Efficiency Metrics

Following molecular docking, binding energy calculations are used to quantify the strength of the interaction between a ligand and its protein target. Lower binding energies typically indicate a more stable and potent protein-ligand complex. These calculations, often expressed in kcal/mol, are a key output of docking simulations. For example, in silico analysis of certain indole derivatives against fungal enzymes revealed binding energies ranging from -8.0 to -10.3 kcal/mol. jbcpm.com

Beyond simple binding energy, Ligand Efficiency (LE) metrics provide a more nuanced assessment of a compound's quality by relating its potency to its size. This helps in selecting compounds that are not just potent but also have favorable physicochemical properties for drug development. LE is calculated by dividing the binding energy by the number of non-hydrogen atoms (heavy atom count, HAC).

Ligand Lipophilicity Efficiency (LLE) is another critical metric that relates potency to lipophilicity (logP). It is calculated as pIC50 (or pEC50) minus logP. High LLE values are desirable as they indicate that a compound achieves high potency without excessive lipophilicity, which can lead to poor solubility and other undesirable properties.

While specific binding energy and ligand efficiency data for this compound are not available, the general principles are widely applied in the evaluation of new chemical entities. researchgate.netmdpi.com

Table 2: Key Ligand Efficiency Metrics in Drug Discovery

| Metric | Formula | Desired Value | Significance |

| Ligand Efficiency (LE) | (1.37 * pActivity) / HAC | > 0.3 | Measures the binding efficiency per heavy atom, normalizing for size. researchgate.netmdpi.com |

| Ligand Lipophilicity Efficiency (LLE) | pActivity - logP | > 5 | Balances potency with lipophilicity to avoid undesirable drug properties. mdpi.com |

| Binding Efficiency Index (BEI) | (pActivity * 1000) / MW | > 27 | Relates potency to molecular weight. |

This table outlines common ligand efficiency metrics used to evaluate potential drug candidates. pActivity refers to the negative logarithm of a potency measure like IC50 or EC50. HAC is the heavy atom count, and MW is the molecular weight.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide further chemical modifications.

No specific QSAR models for this compound were found in the reviewed literature. However, QSAR studies are common for indole derivatives. dntb.gov.ua For instance, 2D-QSAR and 3D-QSAR/CoMSIA studies have been performed on series of indole-alkylamine and other 1H-indolyl derivatives to understand the structural requirements for their biological activities, such as antioxidant potential or receptor agonism. nih.govmdpi.comresearchgate.net

These studies typically involve calculating a wide range of molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the distribution of electrons.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity and branching of atoms.

In a typical QSAR study, these descriptors are correlated with the biological activity (e.g., IC50) of a set of compounds using statistical methods like multiple linear regression or partial least squares. The resulting equation provides a model of the structure-activity relationship. For example, a 2D-QSAR study on 1H-3-indolyl derivatives identified key descriptors that correlated with their antioxidant activity, allowing for the prediction of IC50 values for new analogues. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Molar Refractivity | Molar volume and polarizability of the molecule. researchgate.net |

| Hydrophobic | LogP | Lipophilicity, affecting membrane permeability and binding. researchgate.net |

| Topological | Wiener Index | Branching and connectivity of the molecular skeleton. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities and chemical reactivity. bohrium.com |

This table lists examples of descriptors frequently employed in QSAR analyses to build predictive models for the biological activity of compounds.

Advanced Analytical Methodologies for the Characterization and Analysis of Ethyl 3 Cyano 3 1h Indol 3 Yl Propanoate and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise chemical structure of ethyl 3-cyano-3-(1H-indol-3-yl)propanoate and its analogs is determined through a combination of sophisticated spectroscopic methods. These techniques provide unambiguous evidence for the connectivity of atoms, their spatial arrangement, and the functional groups present in the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like this compound. Techniques such as 1H and 13C NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the molecular puzzle.

In the 1H NMR spectrum of related indole (B1671886) derivatives, the proton on the indole nitrogen (N-H) typically appears as a broad singlet at a high chemical shift, often above 10 ppm. mdpi.com Aromatic protons of the indole ring are observed in the range of 7.0 to 8.0 ppm. mdpi.com For a similar compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, the vinyl proton (C=CH) gives a characteristic singlet at 8.62 ppm, which confirms the condensation product. mdpi.com The ethyl group of the propanoate moiety would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. nih.gov

The 13C NMR spectrum provides complementary information, with the cyano carbon appearing around 116-117 ppm and the carbonyl carbon of the ester at a much lower field. nih.gov The carbons of the indole ring resonate in the aromatic region of the spectrum.

Table 1: Representative 1H and 13C NMR Data for a Related Indole Derivative

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~12.54 | - |

| Indole C2-H | ~8.0 | ~127.5 |

| Aromatic C-H | 7.20-7.61 | 111.0-132.2 |

| Cyano C | - | ~116.7 |

| Ester O-CH2-CH3 | ~4.40 (q) | ~64.0 |

| Ester O-CH2-CH3 | ~1.41 (t) | ~14.0 |

Data is extrapolated from analogous compounds reported in the literature. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million, HRMS can confirm the molecular formula of this compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass determination, HRMS provides valuable information about the fragmentation patterns of the molecule. The way the molecule breaks apart upon ionization can help to confirm its structure. For indole derivatives, common fragmentation pathways involve the loss of small molecules or cleavage at the bonds connecting the side chain to the indole ring. The analysis of these fragmentation patterns in conjunction with NMR data provides a high degree of confidence in the structural assignment. For instance, in the analysis of related indole compounds, mass spectrometry was a key technique for characterization. bohrium.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, the C≡N stretch of the cyano group, and the C=O stretch of the ester. In a study of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, characteristic IR absorption bands were observed at 1651 cm-1 for the carbonyl group, 2206 cm-1 for the nitrile group, and 3275 cm-1 for the amine N-H stretch. mdpi.com The stretching vibration of the indole N-H group typically appears as a sharp band around 3406 cm-1. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm-1) |

|---|---|

| N-H Stretch (Indole) | ~3400 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | ~2900-3000 |

| C≡N Stretch (Nitrile) | ~2210-2260 |

| C=O Stretch (Ester) | ~1735-1750 |

| C=C Stretch (Aromatic) | ~1500-1600 |

Data is based on typical values for these functional groups and data from related compounds. mdpi.comnih.gov

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating different isomers.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Since this compound possesses a chiral center at the C3 position of the propanoate chain, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs are commonly used for the separation of indole derivatives. ulakbim.gov.trdntb.gov.ua The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. The ability to determine the enantiomeric excess (e.e.) is crucial in many applications, as the biological activity of enantiomers can differ significantly. rsc.org

Preparative Chromatography for Compound Isolation and Purification

Following the synthesis of this compound, it is often necessary to purify the compound from starting materials, by-products, and other impurities. Preparative chromatography is the method of choice for this purpose. This technique is essentially a scaled-up version of analytical chromatography, designed to handle larger quantities of material.

Both normal-phase and reversed-phase preparative high-performance liquid chromatography (HPLC) can be employed. Cyano-bonded stationary phases are versatile and can be used in both modes, making them suitable for the purification of cyano-containing compounds like this compound. spectrabase.com The selection of the appropriate solvent system is determined through initial analytical-scale experiments to achieve the best separation and recovery of the desired compound.

X-ray Crystallography for Solid-State Structure Determination

The crystallographic data for ethyl N-(3-cyano-1H-indol-2-yl)formimidate is summarized in the interactive table below.

| Crystal Data | Value |

| Chemical Formula | C₁₂H₁₁N₃O |

| Formula Weight | 213.24 |

| Crystal System | Monoclinic |

| a (Å) | 12.7884 (6) |

| b (Å) | 8.0546 (6) |

| c (Å) | 21.4116 (10) |

| β (°) | 94.069 (4) |

| Volume (ų) | 2200.0 (2) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

| Refinement Details | Value |

| R[F² > 2σ(F²)] | 0.040 |

| wR(F²) | 0.110 |

| S | 1.12 |

| Reflections | 1934 |

| Parameters | 149 |

| Restraints | 379 |

This detailed structural information is instrumental for understanding the molecule's reactivity, physical properties, and potential for forming co-crystals or polymorphs.

Development of Novel Analytical Probes and Detection Methods for Indole-Cyanoester Scaffolds

The indole-cyanoester scaffold is a key structural motif in various compounds of interest, necessitating the development of sensitive and selective analytical methods for their detection. Research has focused on creating novel probes, often leveraging the unique electronic and photophysical properties of the indole ring system.

Fluorescent probes have emerged as a powerful tool for the detection of specific analytes due to their high sensitivity and operational simplicity. mdpi.comnih.gov For instance, a novel indolium-based fluorescent probe was designed for the rapid detection of cyanide ions. mdpi.comresearchgate.net This probe operates on the principle of fluorescence quenching, where the nucleophilic attack of cyanide on the probe's carbon-nitrogen double bond disrupts the fluorophore's emission. mdpi.com Such probes demonstrate high selectivity and sensitivity, with detection limits reaching the micromolar range. mdpi.com

Another approach involves the development of ratiometric fluorescent probes. A probe based on a 3-formyl-BODIPY fluorophore and an indole salt as the recognition group has been prepared for the specific detection of the cyanide ion. nih.gov The development of BODIPY-based fluorescent probes has also been explored for detecting other analytes like hydrazine, where the probe exhibits a significant "turn-on" fluorescence enhancement in the presence of the target molecule. researchgate.net This change in fluorescence is attributed to an intramolecular charge transfer (ICT) mechanism. researchgate.net

Beyond fluorescence, colorimetric methods offer a simpler, visual detection of indole derivatives. nih.gov Reagents like Ehrlich's reagent and p-dimethylaminocinnamaldehyde (DMCA) are used to detect indole-producing bacteria. nih.gov DMCA has been shown to be particularly sensitive and can also detect indole derivatives such as skatole, 3-indolepropionic acid, and 3-indolebutyric acid. nih.gov However, traditional methods like the Kovács assay can suffer from a lack of specificity, as they react with a broad range of indole-containing compounds. biorxiv.org To address this, a more specific hydroxylamine-based indole assay (HIA) has been developed, which shows high specificity for unsubstituted indole. biorxiv.org

The development of biosensors represents another frontier in the detection of indole metabolites. Cell-based biosensors, for example, can be engineered to detect specific indole derivatives like indole-3-aldehyde (I3A) with high specificity in the micromolar range. These biosensors offer the potential for in vivo and longitudinal measurements.

The ongoing research into these diverse analytical probes and detection methods is crucial for the qualitative and quantitative analysis of compounds containing the indole-cyanoester scaffold in various scientific and industrial settings.

Mechanistic Biological Studies of Ethyl 3 Cyano 3 1h Indol 3 Yl Propanoate and Its Analogues Excluding Clinical Data

In Vitro Enzyme Inhibition and Activation Mechanisms

Enzyme Kinetics and IC50/Ki Determination (Mechanism-focused)

No studies detailing the enzyme kinetics, including the determination of IC50 or Ki values, for ethyl 3-cyano-3-(1H-indol-3-yl)propanoate were identified. While research exists on various indole (B1671886) derivatives as enzyme inhibitors, such as those targeting cholinesterase or xanthine (B1682287) oxidase, this information is not specific to the requested compound or its close analogues. acs.orgnih.gov

Allosteric Modulation Studies with Isolated Enzyme Systems

There is no available information on whether this compound acts as an allosteric modulator on any isolated enzyme systems. While the broader class of indole-fused compounds has been investigated for allosteric modulation properties, specific data for the target compound is absent from the reviewed literature. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms (In vitro)

Competitive Binding Assays and Target Specificity

No data from competitive binding assays for this compound is present in the available literature. Consequently, its target specificity and affinity for any particular receptor have not been characterized. Studies on other indole derivatives have shown interactions with various receptors, but these findings are not directly applicable to the specified compound.

Biophysical Characterization of Binding Events

Information regarding the biophysical characterization of the binding of this compound to any biological target is not available.

Cell-Based Assays for Mechanistic Pathway Elucidation (Non-clinical cell line studies)

No non-clinical, cell-based studies aimed at elucidating the mechanistic pathways affected by this compound could be found. Although a structurally related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, was evaluated for cytotoxicity in various cell lines including murine macrophages (J774.2), normal mouse embryonic fibroblasts (NIH 3T3), and human epidermal keratinocytes (HaCaT), this is a distinct molecule. mdpi.com For this different compound, the IC50 was determined to be 98 μM in J774.2 cells. mdpi.com Another study on (E)-2-cyano-N,3-diphenylacrylamide, which shares a cyano-acrylamide moiety, showed cytotoxic effects in macrophage cultures at a concentration of 100 µM. nih.gov However, these findings cannot be extrapolated to this compound.

Target Engagement Studies in Cellular Contexts

Direct target engagement studies for this compound in cellular contexts are not extensively documented in publicly available literature. However, research on structurally related indole compounds provides insights into potential cellular targets. For instance, indole-3-propionic acid, a related but simpler indole derivative, has been shown to interact with calf thymus DNA, suggesting that DNA could be a potential molecular target for this class of compounds. This interaction is primarily driven by hydrogen bonds and hydrophobic interactions, leading to groove binding without significant alteration of the DNA confirmation. nih.gov

Furthermore, various synthetic analogues of bis-indole alkaloids have been identified as having potent anticancer properties. nih.gov These compounds often engage with key cellular components involved in cell proliferation and survival. Studies on other indole derivatives have implicated targets such as tubulin, epidermal growth factor receptor (EGFR), and caspases, which are crucial in cancer progression. nih.govnih.gov While these findings are for related but distinct molecules, they suggest that this compound and its analogues could potentially engage similar targets within a cellular environment.

Modulation of Intracellular Signaling Pathways and Gene Expression (In vitro)

The in vitro effects of this compound and its analogues on intracellular signaling pathways and gene expression have been investigated in the context of inflammation and cancer.

A structurally similar hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), demonstrated significant immunomodulatory activity in vitro. In J774 macrophage cells, this compound inhibited the production of nitrite (B80452) and the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα) in a concentration-dependent manner, without inducing cytotoxicity. mdpi.com This suggests an interference with the signaling pathways that regulate the expression of these inflammatory mediators, such as the NF-κB pathway.

Other indole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. For example, indole-3-carbinol, a naturally occurring indole, induces a G1 cell cycle arrest in human prostate carcinoma cells. nih.gov This is achieved by selectively inhibiting the expression of cyclin-dependent kinase 6 (CDK6) and stimulating the production of the p16 CDK inhibitor. nih.gov Furthermore, some indole-2-carboxamide derivatives have been found to be potent activators of caspase-3, a key executioner caspase in the apoptotic cascade, in pancreatic cancer cells. nih.gov These findings highlight the potential of the indole scaffold to modulate critical signaling pathways related to cell survival and proliferation.

Elucidation of Structure-Activity Relationships (SAR) in Mechanistic Biological Contexts

Identification of Key Pharmacophores for Specific Target Interaction

Structure-activity relationship (SAR) studies on cyano-substituted indole derivatives have identified key pharmacophoric features that are crucial for their interaction with specific biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. nih.gov

For a series of cyano-substituted indole derivatives designed as ligands for α-synuclein fibrils, a key target in neurodegenerative diseases, the following pharmacophoric elements were identified as important for binding affinity: researchgate.net

The Indole Scaffold: The indole ring system serves as the core structure for these compounds.

The Cyano Group: The presence of a cyano (-C≡N) group is a recurring feature in active compounds. Replacing one of the cyano groups in a malononitrile (B47326) moiety with a methyl acetate (B1210297) or phenyl group led to a decrease in binding affinity, indicating the importance of the cyano group for the interaction. researchgate.net

Substituents on the Indole Nitrogen: An N-benzyl group on the indole nitrogen was found to be beneficial for high binding affinity. researchgate.net

Position of Substituents: The position of substituents on the indole ring significantly influences activity. For instance, compounds with a malononitrile moiety at the 3-position of the indole ring were well-tolerated for α-synuclein binding. researchgate.net

In the context of anticancer activity, studies on α-cyano bis(indolyl)chalcones have also provided SAR insights. The presence of the α-cyano group within the enone framework is thought to enhance binding affinity and improve pharmacokinetic profiles. nih.gov

Optimization of In Vitro Biological Activity Profiles

The optimization of the in vitro biological activity of indole derivatives, including those related to this compound, has been a focus of medicinal chemistry efforts. These optimizations often involve systematic modifications of the lead compound's structure to enhance potency, selectivity, and other pharmacologically relevant properties.

In the development of cyano-substituted indole derivatives as ligands for α-synuclein fibrils, systematic SAR studies were conducted by: researchgate.net

Varying Substituent Positions: The position of substituents on the indole ring was altered to find the optimal arrangement for binding.

Modifying the π-Conjugated System: The length of the π-conjugated system was changed, which in some cases correlated with an increase in binding affinity. researchgate.net

Introducing Heteroatoms: Nitrogen atoms were introduced into the scaffold to explore their effect on binding potency. researchgate.net

These modifications led to the identification of a promising candidate with a high binding affinity (Ki = 17.4 ± 5.6 nM) for α-synuclein fibrils. researchgate.net

For anticancer α-cyano bis(indolyl)chalcones, a diverse set of analogues was synthesized with various substituents on both indole rings to establish a clear structure-activity relationship and identify compounds with improved cytotoxicity against cancer cell lines. nih.gov The following table summarizes the anticancer activity of selected α-cyano bis(indolyl)chalcone derivatives against various human cancer cell lines.

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| 21a | Me | H | C4-2 | >50 |

| PC3 | >50 | |||

| 22Rv1 | >50 | |||

| MCF7 | >50 | |||

| MIAPACA | >50 | |||

| 21f | Et | 6-OMe | C4-2 | 12.5 |

| PC3 | 10.2 | |||

| 22Rv1 | 8.5 | |||

| MCF7 | 15.8 | |||

| MIAPACA | 11.4 |

Data adapted from a study on α-cyano bis(indolyl)chalcones as potential anti-cancer agents. nih.gov

Future Directions and Emerging Research Avenues for Ethyl 3 Cyano 3 1h Indol 3 Yl Propanoate Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of ethyl 3-cyano-3-(1H-indol-3-yl)propanoate and its analogues is primed for integration with modern synthesis technologies. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control.

A concise flow synthesis of an indole-3-carboxylic ester has been demonstrated, showcasing the potential for rapid scale-up production. beilstein-journals.org This process involved a base-mediated SNAr reaction followed by a reductive cyclization using a continuous flow hydrogenation reactor. beilstein-journals.org Such a strategy could be adapted for the synthesis of this compound, potentially starting from a suitably substituted 2-halonitroarene and ethyl cyanoacetate. beilstein-journals.org The ability to produce materials on demand using a flexible flow chemistry approach is highly desirable for creating libraries of analogues for screening purposes. beilstein-journals.org

Furthermore, automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, represent a powerful tool for exploring the chemical space around this indole (B1671886) derivative. nih.gov The use of technologies like acoustic droplet ejection (ADE) enables reactions to be conducted on a nanomole scale, dramatically accelerating the optimization of reaction conditions and the exploration of a wide range of building blocks. nih.gov This high-throughput approach can facilitate the rapid generation of a diverse library of this compound analogues, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Table 1: Comparison of Synthesis Methodologies

| Feature | Batch Synthesis | Flow Chemistry | Automated Synthesis |

|---|---|---|---|

| Scale | Milligram to Kilogram | Gram to Multi-ton | Nanomole to Milligram |